N-(1-benzyl-1H-pyrazol-5-yl)-4-ethoxybenzamide
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Overview
Description
N-(1-benzyl-1H-pyrazol-5-yl)-4-ethoxybenzamide: is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a benzyl group attached to a pyrazole ring, which is further connected to an ethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-1H-pyrazol-5-yl)-4-ethoxybenzamide typically involves the following steps:
Formation of 1-benzyl-1H-pyrazol-5-amine: This intermediate can be synthesized by reacting benzylhydrazine with ethyl acetoacetate under reflux conditions in the presence of a suitable catalyst.
Coupling with 4-ethoxybenzoyl chloride: The 1-benzyl-1H-pyrazol-5-amine is then reacted with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction of the carbonyl group in the benzamide moiety can yield corresponding amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(1-benzyl-1H-pyrazol-5-yl)-4-ethoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and analgesic properties.
Material Science: The compound can be used in the synthesis of novel polymers and materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of N-(1-benzyl-1H-pyrazol-5-yl)-4-ethoxybenzamide involves its interaction with specific molecular targets such as enzymes or receptors. The benzamide moiety can form hydrogen bonds with active site residues, while the pyrazole ring may engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzyl-1H-pyrazol-5-yl)benzamide
- N-(1-benzyl-1H-pyrazol-5-yl)-5-phenyl-3-isoxazolecarboxamide
- 1-(1-benzyl-1H-pyrazol-5-yl)methanamine dihydrochloride
Uniqueness
N-(1-benzyl-1H-pyrazol-5-yl)-4-ethoxybenzamide is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different pharmacokinetic and pharmacodynamic profiles.
Properties
Molecular Formula |
C19H19N3O2 |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-(2-benzylpyrazol-3-yl)-4-ethoxybenzamide |
InChI |
InChI=1S/C19H19N3O2/c1-2-24-17-10-8-16(9-11-17)19(23)21-18-12-13-20-22(18)14-15-6-4-3-5-7-15/h3-13H,2,14H2,1H3,(H,21,23) |
InChI Key |
OBBAKSFDRODFEN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=NN2CC3=CC=CC=C3 |
Origin of Product |
United States |
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